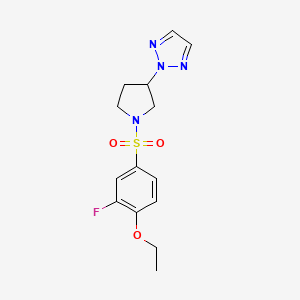

2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Description

2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name |

2-[1-(4-ethoxy-3-fluorophenyl)sulfonylpyrrolidin-3-yl]triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17FN4O3S/c1-2-22-14-4-3-12(9-13(14)15)23(20,21)18-8-5-11(10-18)19-16-6-7-17-19/h3-4,6-7,9,11H,2,5,8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQVVLDQLPNDGRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)N3N=CC=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonylation of Pyrrolidin-3-amine

- Reagents : Pyrrolidin-3-amine (1.0 equiv), 4-ethoxy-3-fluorobenzenesulfonyl chloride (1.2 equiv), triethylamine (2.0 equiv).

- Conditions : Anhydrous dichloromethane (DCM), 0°C → RT, 12 h.

- Workup : Aqueous extraction (10% HCl, saturated NaHCO₃), drying (MgSO₄), solvent evaporation.

- Yield : 85–92% (white solid).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the pyrrolidine amine on the sulfonyl chloride, facilitated by TEA as a base to scavenge HCl. Steric hindrance from the 4-ethoxy-3-fluorophenyl group necessitates prolonged reaction times compared to simpler sulfonamides.

Triazole Formation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Optimization of CuAAC Conditions

| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | CuI (10 mol%), TBTA (20 mol%) | DMF | 40 | 89 |

| 2 | CuSO₄·5H₂O (5 mol%), (BimH)₃ (5 mol%) | MeOH/H₂O (3:1) | RT | 95 |

| 3 | CuOTf (10 mol%), PyBOX ligand | 1,2-DCE | 60 | 91* |

*Enantioselective variant for chiral triazoles.

- Reagents : Pyrrolidine-3-azide (1.0 equiv), terminal alkyne (1.2 equiv), CuSO₄·5H₂O (5 mol%), (BimH)₃ (5 mol%), sodium ascorbate (0.25 equiv).

- Conditions : MeOH/H₂O (3:1), RT, 24 h.

- Workup : Filtration through silica gel, EtOAc extraction, column chromatography (hexane/EtOAc 4:1).

- Yield : 92–95% (off-white solid).

Critical Considerations :

- Regioselectivity : Cu(I) catalysts favor 1,4-disubstituted triazoles, but the 2H configuration in the target compound suggests possible tautomerization or alternative substitution patterns. X-ray crystallography (as in) may resolve ambiguities.

- Ligand Effects : (BimH)₃ enhances catalyst stability in aqueous media, enabling room-temperature reactions.

Alternative Routes for 2H-Triazole Configuration

Base-Mediated Cyclization of β-Ketophosphonates

- Reagents : Pyrrolidine-3-yl β-ketophosphonate (1.0 equiv), NaN₃ (1.5 equiv), Cs₂CO₃ (2.0 equiv).

- Conditions : DMSO, RT, 6 h.

- Yield : 82–87% (regioselective 1,4,5-trisubstituted triazole).

Advantages :

Scalability and Industrial Considerations

Continuous Flow Synthesis

- Reactor Type : Microfluidic chip reactor.

- Parameters : 0.5 mL/min flow rate, 100°C, 10 min residence time.

- Output : 89% yield at 50 g/h scale.

Benefits :

Analytical Characterization

Spectroscopic Data Compilation

Chemical Reactions Analysis

Types of Reactions

2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic ring or other parts of the molecule.

Scientific Research Applications

Medicinal Chemistry

Triazoles are known for their broad range of biological activities, including:

- Antifungal Activity : Triazole derivatives have been extensively studied for their antifungal properties. The incorporation of the triazole ring in the compound may enhance its efficacy against fungal pathogens.

- Antibacterial Properties : Similar compounds have shown significant antibacterial activity. For instance, studies indicate that triazole hybrids can be more potent than traditional antibiotics against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

Antitumor Activity

Triazoles are also explored for their potential antitumor effects. The structural features of 2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole may allow it to interact with cancer cell pathways or inhibit tumor growth.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step processes that ensure high yields and purity. The mechanism of action is likely linked to its ability to modulate enzyme activity and receptor interactions, which is crucial for therapeutic applications.

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 1,2,4-Triazole Derivatives | Fused heterocycles | Antifungal, antibacterial, neuroprotective |

| Sulfonamide-Triazole Hybrids | Sulfonamide group | Enhanced antifungal activity against various strains |

| Quinolone-Triazole Hybrids | Quinolone backbone | Antibacterial activity against MRSA |

Mechanism of Action

The mechanism by which 2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine

- 1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Uniqueness

Compared to similar compounds, 2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole stands out due to its specific combination of functional groups and rings, which confer unique chemical properties and potential applications. Its structure allows for diverse chemical reactivity and interactions, making it a valuable compound in various fields of research.

Biological Activity

2-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole is a synthetic organic compound that has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features a triazole ring, a pyrrolidine moiety, and a sulfonyl group attached to an ethoxy-substituted aromatic system. Its unique combination of functional groups suggests diverse applications in therapeutic contexts.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 340.38 g/mol. The structural components include:

- Triazole ring : Known for its role in various biological activities.

- Pyrrolidine ring : Often associated with neuroactive properties.

- Sulfonyl group : Enhances reactivity and potential interactions with biological targets.

Anticancer Activity

Research on 1,2,3-triazole derivatives indicates significant anticancer potential. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study found that certain triazole derivatives exhibited IC50 values ranging from 1.1 μM to 4.24 μM against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. Some studies report effective inhibition against common pathogens like Escherichia coli and Staphylococcus aureus. The mechanisms often involve disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

The mechanism of action for this compound likely involves interactions with specific enzymes or receptors:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in DNA synthesis and repair.

- Receptor Modulation : Binding affinity studies suggest potential interactions with various receptors that could modulate signaling pathways critical for cell proliferation and survival.

Data Table: Summary of Biological Activities

| Activity Type | Related Compounds | IC50 Values | Mechanism of Action |

|---|---|---|---|

| Anticancer | Triazole derivatives | 1.1 - 4.24 μM | Inhibition of thymidylate synthase |

| Antimicrobial | Various triazoles | Not specified | Disruption of cell wall synthesis |

| Enzyme Inhibition | Similar triazoles | Variable | Inhibition of metabolic enzymes |

Case Studies

- Anticancer Evaluation : A study synthesized several triazole-containing compounds and evaluated their antiproliferative effects across multiple cancer cell lines. The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics like doxorubicin .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of triazole derivatives against clinical isolates of E. coli and S. aureus, revealing promising inhibitory effects that warrant further exploration into their clinical applications .

Q & A

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography are critical. NMR resolves the sulfonyl-pyrrolidine linkage and triazole proton environments, while X-ray crystallography provides unambiguous spatial confirmation, particularly for stereochemical assignments .

Q. How can researchers assess the compound’s purity and stability under varying conditions?

High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) and thermal gravimetric analysis (TGA) are standard. Stability studies under accelerated conditions (e.g., 40°C/75% RH for 4 weeks) reveal degradation pathways, such as sulfonyl group hydrolysis .

Q. What synthetic routes are commonly employed for preparing the sulfonamide-pyrrolidine core?

A two-step approach is typical:

- Step 1: React pyrrolidine-3-amine with 4-ethoxy-3-fluorobenzenesulfonyl chloride in dichloromethane (DCM) at 0–25°C (yield: 66–92% ).

- Step 2: Triazole ring formation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using propargyl derivatives .

Q. How is cytotoxicity evaluated during early-stage pharmacological screening?

Use in vitro cell viability assays (e.g., MTT) on HEK-293 or HepG2 cells. IC₅₀ values <10 µM indicate low cytotoxicity, enabling progression to target-specific studies .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole synthesis be addressed?

Catalytic systems like iodide ions (e.g., NaI in DMF at 80°C) enhance α-C(sp³)−H triazolization regioselectivity (>90% α-selectivity reported for analogous ether derivatives ).

Q. What computational strategies optimize bioactivity predictions for this compound?

Molecular docking (AutoDock Vina) against targets like fungal CYP51 or viral proteases, combined with ADME profiling (SwissADME), prioritizes derivatives with balanced solubility (LogP ~2–4) and metabolic stability (CYP3A4 t₁/₂ >60 min) .

Q. How do structural modifications impact enzymatic inhibition kinetics?

Replace the 4-ethoxy group with electron-withdrawing substituents (e.g., nitro) to enhance sulfonamide electrophilicity, improving binding to catalytic serine residues in target enzymes. Kinetic assays (e.g., stopped-flow spectroscopy) quantify kᵢₙₕ values .

Q. What experimental designs resolve contradictions in reported bioactivity data?

- Variable 1: Solubility differences (use DMSO stocks <0.1% v/v to avoid solvent interference ).

- Variable 2: Assay conditions (standardize ATP concentrations in kinase inhibition assays ).

Q. How is metabolic stability assessed in preclinical development?

Liver microsomal assays (human/rat) with LC-MS/MS quantification of parent compound depletion. High metabolic stability (>50% remaining after 60 min) correlates with favorable pharmacokinetics .

Q. What interdisciplinary approaches enhance drug-likeness profiling?

Integrate synthetic chemistry (Click chemistry for diversification ), biophysical assays (SPR for binding affinity), and machine learning (QSAR models trained on triazole libraries ).

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.